REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[OH:11]N1C(=O)N(O)C(=O)N(O)[C:13]1=[O:22].[O:23]=O>C(O)(=O)C>[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=[O:11])[CH2:8]2.[C:13]12([OH:22])[CH2:9][CH:3]3[CH2:4][CH:5]([CH2:10][CH:1]([CH2:2]3)[CH2:8]1)[CH2:6]2.[C:13]12([OH:22])[CH2:9][CH:7]3[CH2:6][CH:5]([CH2:10][C:1]([OH:23])([CH2:8]3)[CH2:2]1)[CH2:4]2
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C12CC3CC(CC(C1)C3)C2
|
Name
|
|
Quantity
|
0.026 g
|
Type
|
reactant
|
Smiles
|
ON1C(N(C(N(C1=O)O)=O)O)=O
|
Name
|
|
Quantity
|
9 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)O
|
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3(CC(CC(C1)C3)C2)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[OH:11]N1C(=O)N(O)C(=O)N(O)[C:13]1=[O:22].[O:23]=O>C(O)(=O)C>[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=[O:11])[CH2:8]2.[C:13]12([OH:22])[CH2:9][CH:3]3[CH2:4][CH:5]([CH2:10][CH:1]([CH2:2]3)[CH2:8]1)[CH2:6]2.[C:13]12([OH:22])[CH2:9][CH:7]3[CH2:6][CH:5]([CH2:10][C:1]([OH:23])([CH2:8]3)[CH2:2]1)[CH2:4]2
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C12CC3CC(CC(C1)C3)C2
|
Name
|
|
Quantity
|
0.026 g
|
Type
|
reactant
|
Smiles
|
ON1C(N(C(N(C1=O)O)=O)O)=O
|
Name
|
|
Quantity
|
9 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)O
|
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3(CC(CC(C1)C3)C2)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[OH:11]N1C(=O)N(O)C(=O)N(O)[C:13]1=[O:22].[O:23]=O>C(O)(=O)C>[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=[O:11])[CH2:8]2.[C:13]12([OH:22])[CH2:9][CH:3]3[CH2:4][CH:5]([CH2:10][CH:1]([CH2:2]3)[CH2:8]1)[CH2:6]2.[C:13]12([OH:22])[CH2:9][CH:7]3[CH2:6][CH:5]([CH2:10][C:1]([OH:23])([CH2:8]3)[CH2:2]1)[CH2:4]2
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C12CC3CC(CC(C1)C3)C2
|
Name
|
|
Quantity
|
0.026 g
|
Type
|
reactant
|
Smiles
|
ON1C(N(C(N(C1=O)O)=O)O)=O
|
Name
|
|
Quantity
|
9 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)O
|
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3(CC(CC(C1)C3)C2)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |